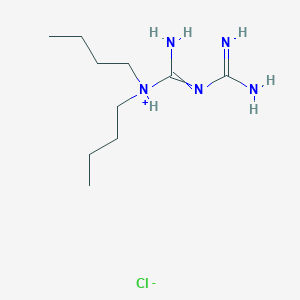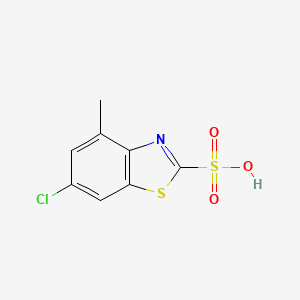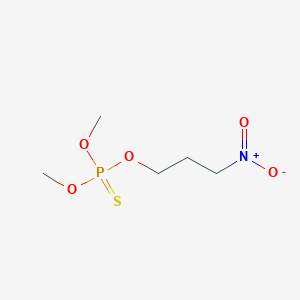
1-(1-adamantylphosphonoyl)adamantane
Vue d'ensemble
Description
1-(1-adamantylphosphonoyl)adamantane is a unique organophosphorus compound characterized by the presence of two adamantyl groups attached to a phosphine oxide moiety The adamantyl groups, derived from adamantane, a highly stable and rigid hydrocarbon, impart significant steric bulk and stability to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-adamantylphosphonoyl)adamantane can be synthesized through several methods. One common approach involves the reaction of di(1-adamantyl)phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, yielding the desired phosphine oxide .
Industrial Production Methods: In an industrial setting, the synthesis of di(1-adamantyl)phosphine oxide may involve the use of large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-adamantylphosphonoyl)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced back to di(1-adamantyl)phosphine under suitable conditions.
Substitution: The phosphine oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as halides or organometallic reagents.
Major Products Formed:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Di(1-adamantyl)phosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-adamantylphosphonoyl)adamantane has several applications in scientific research:
Biology: The compound’s steric bulk and stability make it a potential candidate for use in biological systems, although specific applications are still under investigation.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which di(1-adamantyl)phosphine oxide exerts its effects is primarily through its role as a ligand in catalysis. The bulky adamantyl groups provide steric protection, enhancing the stability of the catalytic complex. This stability allows for efficient catalytic cycles, facilitating various chemical transformations. The phosphine oxide moiety can coordinate to metal centers, influencing the electronic properties of the catalyst and thereby affecting the reaction pathway .
Comparaison Avec Des Composés Similaires
Di(1-adamantyl)phosphine: The reduced form of di(1-adamantyl)phosphine oxide, lacking the oxygen atom.
Di(1-adamantyl)chlorophosphine: A chlorinated derivative used in similar catalytic applications.
Di(1-adamantyl)-n-butylphosphine: Another derivative with a butyl group, used in cross-coupling reactions.
Uniqueness: 1-(1-adamantylphosphonoyl)adamantane is unique due to the presence of the phosphine oxide moiety, which imparts distinct electronic properties compared to its analogs. The adamantyl groups provide significant steric bulk, enhancing the stability and selectivity of the compound in catalytic applications .
Propriétés
IUPAC Name |
1-(1-adamantylphosphonoyl)adamantane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,22H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQHGMECVEYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)


